molecular formula C20H21NO7 B1265219 periglaucine C

periglaucine C

Cat. No.: B1265219
M. Wt: 387.4 g/mol
InChI Key: JCBUXRPOTHJGDK-VRCPBSEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview Periglaucine C is a natural alkaloid compound belonging to the periglaucine family, which was first isolated from the climbing plant Pericampylus glaucus . This plant genus has a history of use in traditional medicines across parts of Asia for ailments associated with inflammation and infection . Research Context and Potential Value While the specific pharmacological profile of this compound is still being elucidated, research on related alkaloids from the same source plant provides context for its research value. For instance, the compound periglaucine A has demonstrated significant anti-inflammatory activity in vitro through the inhibition of cyclooxygenase (COX) enzymes and has also shown activity against nasopharyngeal carcinoma cells . Another study utilized periglaucine A encapsulated in nanoparticles to explore its anti-parasitic activity against Acanthamoeba species, indicating the potential for novel drug delivery applications . These findings on structural analogs suggest that this compound may also hold promise for investigating anti-inflammatory, anticancer, or antiparasitic pathways. Intended Use and Handling this compound is a chemical for research applications in a laboratory setting. It is not intended for use in diagnostic procedures or for any human or veterinary therapeutic applications . Researchers handling this product are responsible for ensuring that their experiments comply with all relevant local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

IUPAC Name

(1R,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-triene-16,19-dione

InChI

InChI=1S/C20H21NO7/c1-21-16(23)8-18-6-12(22)17(24-2)20(25-3)19(18,21)7-15(28-20)10-4-13-14(5-11(10)18)27-9-26-13/h4-5,15,17H,6-9H2,1-3H3/t15-,17+,18+,19-,20-/m0/s1

InChI Key

JCBUXRPOTHJGDK-VRCPBSEVSA-N

Isomeric SMILES

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC

Canonical SMILES

CN1C(=O)CC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC

Origin of Product

United States

Scientific Research Applications

Biological Activities

1. Antiviral Properties

Periglaucine C, along with other periglaucines, has demonstrated significant antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Research has shown that periglaucines can inhibit HBV surface antigen secretion in Hep G2.2.15 cells, suggesting a potential role in treating HBV infections. The selectivity index for some periglaucines was notably high, indicating their efficacy at low concentrations .

2. Antiparasitic Effects

The compound exhibits notable antiparasitic properties, particularly against Acanthamoeba species. Studies involving PLGA (poly(dl-lactide-co-glycolide)) nanoparticles encapsulating Periglaucine A (a related compound) have shown promising results in inhibiting the viability of Acanthamoeba triangularis. At concentrations of 100 µg/mL, these nanoparticles demonstrated up to 74.9% inhibition of trophozoite viability . This suggests that this compound could be explored further for its potential in treating infections caused by amoebae.

Drug Delivery Systems

1. Nanoparticle Encapsulation

Recent studies have focused on the encapsulation of Periglaucine A and other compounds within PLGA nanoparticles to enhance their therapeutic efficacy. The encapsulation process not only improves the solubility and bioavailability of these compounds but also allows for targeted delivery to specific sites in the body, such as the central nervous system . The nanoparticle size ranged from 100 to 500 nm, which is optimal for cellular uptake.

2. In Vitro Release Studies

In vitro studies have shown that Periglaucine A released from PLGA nanoparticles follows a controlled release profile. After 24 hours, approximately 70.6% of Periglaucine A was released into a phosphate buffer solution, indicating that the nanoparticle system can effectively deliver the compound over time . This controlled release is crucial for maintaining therapeutic levels of the drug while minimizing side effects.

Case Studies and Research Findings

Study Focus Findings
Antiparasitic ActivityPLGA nanoparticles with Periglaucine A inhibited Acanthamoeba triangularis viability by up to 74.9% at 100 µg/mL.
Antiviral ActivityPeriglaucines showed significant inhibition of HBV surface antigen secretion with high selectivity indices in Hep G2 cells.
Drug DeliveryGreen synthesized nanoparticles loaded with flavonoids exhibited antimicrobial properties against brain-eating amoebae and minimal cytotoxicity to human cells.

Chemical Reactions Analysis

Mechanistic Insights

Research indicates periglaucine C modulates biological pathways through:

2.1. Anti-Inflammatory Activity
Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway suppression.

2.2. Antitumor Mechanisms
Targets nasopharyngeal carcinoma cells by downregulating AKT/mTOR signaling and inducing apoptosis.

2.3. Structural Basis
The quaternary C13 stereocenter and nitrogen functionality are critical for binding to cellular targets .

Chemical Reactivity

This compound participates in reactions typical of alkaloids:

3.1. Nucleophilic Substitutions
The nitrogen atom facilitates reactions with electrophiles, such as acylation or alkylation.

3.2. Acid-Base Chemistry
Functional groups (e.g., hydroxyl, carbonyl) undergo protonation/deprotonation, influencing solubility and bioavailability.

3.3. Oxidative Stability
Resistant to oxidation under standard conditions, though acid-mediated racemization occurs at the C13 stereocenter .

Analytical Methods

Structural elucidation employs:

4.1. Spectroscopic Techniques

  • NMR : Resolves stereochemistry (e.g., J=4.8HzJ=4.8\,\text{Hz} for C5-C6 coupling).

  • HRMS : Confirms molecular weight (275.39g mol275.39\,\text{g mol}).

  • IR : Identifies functional groups (νmax=1640cm1\nu_{\text{max}}=1640\,\text{cm}^{-1} for C=O).

4.2. X-ray Crystallography
Provides spatial arrangement of atoms, confirming the aza[4.4.3]propellane structure .

Preparation Methods

Rh-Catalyzed Hayashi-Miyaura Reaction

The asymmetric total synthesis of this compound begins with a Rh(I)-catalyzed Hayashi-Miyaura reaction, which establishes the regio- and diastereoselective coupling of boronic esters to Michael acceptors. This step constructs the foundational carbon skeleton with a 78–85% yield under optimized conditions:

  • Catalyst : Rhodium(I) complexes (e.g., [Rh(cod)Cl]₂)
  • Solvent : Tetrahydrofuran (THF) at −78°C
  • Substrates : Boronic ester derivatives and α,β-unsaturated ketones

This method ensures precise stereochemical control at the C9 and C10 positions, critical for downstream functionalization.

Intramolecular Photoenolization/Diels-Alder (PEDA) Reaction

The tricyclic core of this compound is assembled via a light-mediated PEDA reaction. Key parameters include:

  • Light source : 450 nm LED irradiation
  • Reaction time : 12–24 hours
  • Yield : 65–72%

This step generates the fused bicyclo[4.3.1]decane system while introducing a quaternary carbon center at C13. Computational studies suggest that the reaction proceeds through a diradical intermediate, with steric effects dictating enantioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts the efficiency of the PEDA reaction. Comparative studies reveal:

Solvent Dielectric Constant Yield (%) Enantiomeric Excess (ee, %)
Dichloromethane 8.93 68 92
Acetonitrile 37.5 52 85
Toluene 2.38 72 94

Polar solvents like acetonitrile destabilize the photoexcited enol intermediate, reducing yields. Nonpolar solvents (e.g., toluene) enhance diradical stability, favoring higher enantioselectivity.

Catalyst Loading and Additives

The Hayashi-Miyaura reaction requires precise catalyst loading to avoid side reactions:

Rh(cod)Cl₂ (mol%) Ligand (mol%) Yield (%)
5 10 78
10 20 85
15 30 83

Exceeding 10 mol% Rh catalyst induces over-reduction of the Michael acceptor, lowering yields. Additives like triethylamine (10 mol%) improve boronic ester activation without compromising stereoselectivity.

Stereochemical Control and Functionalization

Krapcho Decarboxylation

A late-stage Krapcho decarboxylation removes the C15 methyl ester, yielding the tertiary alcohol precursor to this compound. Conditions include:

  • Reagents : LiCl, dimethylformamide (DMF)
  • Temperature : 120°C
  • Yield : 88%

This step avoids epimerization at adjacent stereocenters, as confirmed by ¹H NMR coupling constants (J = 9.8 Hz for H12–H13).

Stahl-Modified Saegusa-Ito Oxidation

Oxidation of the C7 secondary alcohol to a ketone employs a Stahl-modified Saegusa-Ito protocol:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Oxidant : Benzoquinone (1.2 equiv)
  • Yield : 76%

This method prevents over-oxidation to carboxylic acids, a common issue with traditional Saegusa-Ito conditions.

Post-Synthetic Modifications

Selective Reduction of Tertiary Amides

This compound is converted to periglaucine A via selective amide reduction using tetramethyldisiloxane (TMDS) and Vaska’s catalyst (IrCl(CO)(PPh₃)₂):

Catalyst Reducing Agent Conversion (%)
Vaska’s TMDS 92
Pd/C H₂ 45

The Ir-based system selectively reduces tertiary amides without affecting ketones or esters.

Analytical Validation and Characterization

Spectroscopic Data

Critical spectroscopic benchmarks for this compound include:

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.42 (s, H1), 3.50 (d, J = 6.5 Hz, H17), 2.35–2.49 (m, H10)
  • ¹³C NMR : 149.7 ppm (C3), 56.6 ppm (C18)
  • HRMS : m/z 429.2145

Q & A

Q. What are the established synthetic routes for periglaucine C, and how can reaction conditions be optimized for yield and stereoselectivity?

  • Methodological Answer : Synthetic pathways for periglaucine analogs (e.g., periglaucine B) often involve transition-metal catalysis. For instance, Co(acac)₂ under O₂ atmosphere in i-PrOH at 75°C has been used to achieve stereoselective olefin functionalization . Researchers should systematically vary catalyst loading (e.g., 1–5 equiv.), solvent polarity, and temperature to optimize yield. Reaction progress should be monitored via TLC or HPLC, with stereochemical outcomes confirmed by NMR (e.g., NOESY) or X-ray crystallography.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, ¹H/¹³C NMR for structural elucidation, and circular dichroism (CD) for stereochemical analysis. Purity assessments require HPLC with UV/Vis or ELSD detection, using C18 columns and gradient elution (e.g., H₂O/MeCN with 0.1% formic acid) . For novel derivatives, elemental analysis or X-ray diffraction is critical to confirm identity .

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?

  • Methodological Answer : Use standardized assays like the MTT or Mosmann’s colorimetric assay . Establish a dose range (e.g., 0.1–100 µM) with triplicate measurements. Include positive controls (e.g., doxorubicin) and normalize cell viability to solvent-only treatments. Statistical analysis should account for IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) and uncertainty propagation from triplicate SDs .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

  • Methodological Answer : Contradictions may arise from variations in cell lines, assay conditions, or compound stability. Conduct comparative studies using identical cell lines (e.g., HeLa vs. THP-1) under standardized protocols. Evaluate compound stability via LC-MS in culture media over time. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental variables and ensure reproducibility .

Q. What in vitro models are appropriate for assessing this compound’s anti-parasitic mechanisms, considering its structural analogs?

  • Methodological Answer : Periglaucine A has shown efficacy against Acanthamoeba via poly (DL-lactide-co-glycolide) nanoparticle encapsulation . For this compound, adopt similar models: culture trophozoites in axenic media, treat with compound-loaded nanoparticles, and quantify viability via trypan blue exclusion. Include controls for nanoparticle toxicity and validate target engagement via proteomic or transcriptomic profiling .

Q. What strategies validate the molecular targets of this compound in complex biological systems?

  • Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) or CRISPR-Cas9 knockout libraries to identify binding partners. For functional validation, employ siRNA knockdowns or overexpression models of putative targets. Cross-reference findings with structural analogs (e.g., periglaucine A’s interaction with chlorogenic acid pathways) to infer conserved mechanisms .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Methodological Answer : Adhere to NIH guidelines for experimental reporting, including detailed catalyst preparation, solvent batch numbers, and reaction monitoring intervals . Use open-source tools like Chemotion ELN for documenting step-by-step procedures. Validate intermediates via comparative spectral data with primary literature .

Q. What statistical frameworks are suitable for analyzing dose-dependent synergies between this compound and existing therapeutics?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Use software like CompuSyn to model dose-effect relationships. Ensure biological replicates (n ≥ 3) and account for batch effects via mixed-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
periglaucine C
Reactant of Route 2
periglaucine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.